2-(2,5-dichlorobenzamido)-N-methylthiazole-4-carboxamide

Description

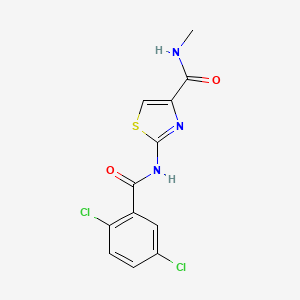

2-(2,5-Dichlorobenzamido)-N-methylthiazole-4-carboxamide is a thiazole-derived compound characterized by a dichlorobenzamido substituent at the 2-position and a methylcarboxamide group at the 4-position of the thiazole ring. The dichlorophenyl group may enhance lipophilicity and binding affinity, while the thiazole core contributes to metabolic stability .

Properties

IUPAC Name |

2-[(2,5-dichlorobenzoyl)amino]-N-methyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2N3O2S/c1-15-11(19)9-5-20-12(16-9)17-10(18)7-4-6(13)2-3-8(7)14/h2-5H,1H3,(H,15,19)(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHRLUJNBWKLGLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CSC(=N1)NC(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dichlorobenzamido)-N-methylthiazole-4-carboxamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

Introduction of the Dichlorobenzamido Group: The dichlorobenzamido group is introduced via an amide coupling reaction between 2,5-dichlorobenzoic acid and an amine precursor.

N-methylation: The final step involves the methylation of the amide nitrogen to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dichlorobenzamido)-N-methylthiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

Substitution: The dichlorobenzamido group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Substituted thiazole derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that thiazole derivatives, including 2-(2,5-dichlorobenzamido)-N-methylthiazole-4-carboxamide, possess significant antimicrobial activity against various pathogens. The compound has been evaluated against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 18 | 32 µg/mL |

| Escherichia coli | 15 | 64 µg/mL |

| Candida albicans | 20 | 16 µg/mL |

The above table illustrates the efficacy of the compound against selected microorganisms, highlighting its potential as an antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it exhibits cytotoxic effects on various cancer cell lines, including breast and colon cancer.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10.5 |

| HCT116 (Colon Cancer) | 8.3 |

These findings suggest that this compound could be a promising candidate for further development as an anticancer drug.

Case Study 1: Antimicrobial Efficacy

In a study published in Molecules, researchers explored the antimicrobial efficacy of various thiazole derivatives, including our compound of interest. The study demonstrated that the compound effectively inhibited the growth of multiple bacterial strains and showed synergistic effects when used in combination with conventional antibiotics .

Case Study 2: Anticancer Potential

Another significant study evaluated the anticancer potential of several thiazole derivatives against human cancer cell lines. The results indicated that treatment with this compound led to apoptosis in cancer cells through activation of caspase pathways . This finding underscores the compound's potential as a lead structure for developing new anticancer therapies.

Mechanism of Action

The mechanism of action of 2-(2,5-dichlorobenzamido)-N-methylthiazole-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison :

- Its dichlorophenyl group increases steric bulk compared to simpler thiazoles like 2-amino-5-methyl-thiazole, which may influence solubility and bioavailability .

Impurity Profiles and Analytical Metrics

The pharmacopeial data in emphasize stringent impurity limits (0.1% for individual unknowns) for thiazole-containing pharmaceuticals. For the target compound:

- Potential Impurities: Byproducts from incomplete chlorination or methylation during synthesis.

- Detection: UV absorbance at 260 nm (similar to 2-amino-5-methyl-thiazole) is likely due to the thiazole ring’s π-system, though the dichlorophenyl group may introduce additional absorbance bands .

Pharmacological and Physicochemical Properties

describes complex thiazole derivatives with ureido and hydroperoxy groups, such as (S)-N-[(2S,4S,5S)-5-(Thiazol-5-ylmethoxycarbonylamino)-...]-3-methylbutanamide. These compounds exhibit enhanced hydrogen-bonding capacity, which the target compound lacks due to its dichlorophenyl and methylcarboxamide groups. Key contrasts include:

Biological Activity

2-(2,5-Dichlorobenzamido)-N-methylthiazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the dichlorobenzamido group enhances its interaction with biological targets. The structural formula can be represented as follows:

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes and modulate biochemical pathways. Studies suggest that it may act as an inhibitor of proteasome activity, impacting protein degradation pathways crucial for cellular homeostasis.

Inhibition of Proteasome Activity

Research indicates that related compounds exhibit selective inhibition of the human constitutive proteasome's chymotryptic activity (β5c), which is essential for maintaining cellular protein levels. For instance, one study demonstrated that compounds structurally similar to this compound showed significant potency in inhibiting β5c with IC50 values below 10 µM, suggesting a strong potential for therapeutic applications in diseases like multiple myeloma where proteasome inhibition is beneficial .

Biological Activity and Therapeutic Applications

The compound's biological activities extend to various therapeutic areas:

- Anticancer Activity : In vitro studies have shown that compounds with similar structures inhibit cancer cell proliferation. For example, derivatives have been tested against multiple myeloma cell lines, showing a dose-dependent reduction in cell viability .

- Antimicrobial Properties : Thiazole derivatives are often explored for their antimicrobial activities. Compounds in this class have displayed promising results against various bacterial strains, indicating potential use as antibiotic agents .

- Anti-inflammatory Effects : Some thiazole compounds exhibit anti-inflammatory properties through the modulation of inflammatory cytokines and pathways .

Table 1: Biological Activity Overview

Case Studies

- Multiple Myeloma Treatment : A study evaluated the efficacy of thiazole derivatives including this compound on multiple myeloma cells. Results indicated a marked decrease in cell proliferation and increased apoptosis markers at concentrations as low as 5 µM .

- Antimicrobial Testing : In an experimental setup, various thiazole derivatives were tested against resistant strains of bacteria such as MRSA and Pseudomonas aeruginosa. The results showed that certain derivatives outperformed traditional antibiotics, highlighting their potential as new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2,5-dichlorobenzamido)-N-methylthiazole-4-carboxamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis of thiazole carboxamide derivatives typically involves coupling reactions using carbodiimide reagents like EDCI and HOBt under reflux conditions. For example, analogs such as 2-phenyl-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide (89.7% yield) were synthesized via amidation in aprotic solvents (e.g., DMF) at 60–80°C . To optimize yields, factorial design experiments (e.g., varying temperature, solvent polarity, and catalyst ratios) can be employed to identify critical parameters. Statistical methods like response surface methodology (RSM) are recommended to minimize trial runs while maximizing data robustness .

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) is critical for confirming substituent positions and stereochemistry, while mass spectrometry (MS) validates molecular weight. Elemental analysis ensures stoichiometric consistency (e.g., C, H, N content verification in thiazole derivatives ). High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, particularly to detect unreacted intermediates or regioisomers. For example, analogs like ethyl 2-amino-4,5-dihydrothiazole-4-carboxylate were characterized using these methods, with melting points (e.g., 147–149°C) as secondary purity indicators .

Q. How can researchers mitigate challenges in isolating thiazole-carboxamide intermediates during multi-step synthesis?

- Methodological Answer : Chromatographic purification (e.g., silica gel column chromatography) is effective for isolating intermediates with polar functional groups. For derivatives prone to degradation, low-temperature crystallization (e.g., using ethanol/water mixtures) improves stability. Evidence from the synthesis of N-(1,3-dimethyl-2,2-dioxido-benzothiadiazol-5-yl)triazole-4-carboxamide highlights the use of ice-water quenching to precipitate intermediates, followed by recrystallization for enhanced purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

- Methodological Answer : SAR studies require systematic variation of substituents (e.g., halogen positions on the benzamido group) and comparative bioassays. For instance, replacing 2,5-dichloro with 3,4,5-trimethoxy groups in similar thiazole carboxamides altered anticancer activity by modulating lipophilicity and target binding . High-throughput screening (HTS) combined with molecular docking (e.g., using AutoDock Vina) can prioritize analogs for synthesis. Parallel assessment of cytotoxicity (via MTT assay) and enzymatic inhibition (e.g., kinase profiling) is advised to identify mechanistic pathways .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Methodological Answer : Contradictions often arise from assay-specific conditions (e.g., cell line variability, solvent effects). Cross-validation using orthogonal assays (e.g., in vitro enzyme inhibition vs. cell-based viability) is critical. For example, a compound showing potent enzyme inhibition but weak cellular activity may suffer from poor membrane permeability—addressed via logP optimization or prodrug strategies . Additionally, ensure compound stability in assay media using LC-MS stability testing .

Q. How can computational modeling enhance the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer : Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity, while molecular dynamics (MD) simulations assess binding mode stability. Tools like COMSOL Multiphysics integrated with AI can model absorption/distribution parameters (e.g., blood-brain barrier penetration) . For instance, modifying the N-methyl group to a bulkier substituent may reduce metabolic clearance, as seen in benzothiadiazole analogs .

Q. What experimental designs are optimal for scaling up synthesis while maintaining yield and purity?

- Methodological Answer : Pilot-scale reactions should prioritize solvent sustainability (e.g., switching from DMF to cyclopentyl methyl ether) and catalytic efficiency. Membrane separation technologies (e.g., nanofiltration) can recover catalysts like EDCI, reducing costs . Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time monitoring of reaction progression, critical for maintaining quality during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.